2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzohydrazide is a chemical compound with the molecular formula C16H11FN2O3 and a molecular weight of 298.27 g/mol . This compound is known for its role as an intermediate in the synthesis of various pharmacologically active molecules, particularly those with anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzohydrazide typically involves the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate in the presence of triethylamine . The reaction is carried out in anhydrous tetrahydrofuran at room temperature, followed by heating to 70°C for several hours . The product is then isolated by adjusting the pH to acidic conditions using hydrochloric acid .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted benzohydrazides and phthalazinone derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzohydrazide involves its role as an inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes . By inhibiting PARP, the compound interferes with DNA repair processes, leading to the accumulation of DNA damage and ultimately inducing cell death in cancer cells . This mechanism makes it a valuable candidate for anticancer drug development.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
- 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile
Uniqueness
Compared to similar compounds, 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity . This uniqueness makes it a valuable intermediate in the synthesis of various pharmacologically active molecules .
Properties
Molecular Formula |
C16H13FN4O2 |
---|---|
Molecular Weight |
312.30 g/mol |
IUPAC Name |
2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzohydrazide |
InChI |
InChI=1S/C16H13FN4O2/c17-13-6-5-9(7-12(13)15(22)19-18)8-14-10-3-1-2-4-11(10)16(23)21-20-14/h1-7H,8,18H2,(H,19,22)(H,21,23) |
InChI Key |
OTOFWLSKHNJQSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.